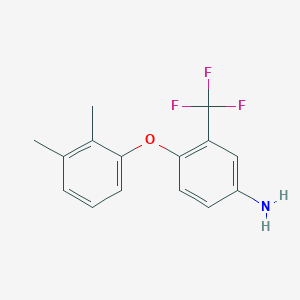

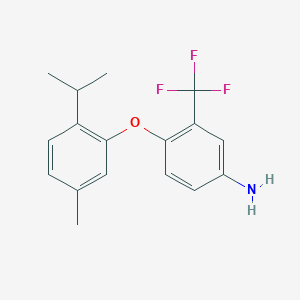

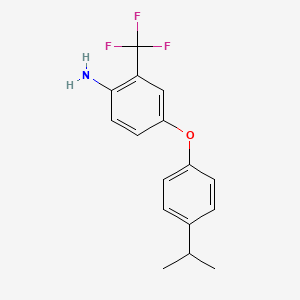

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" is a chemical entity that appears to be related to various research areas, including the synthesis of macrocyclic systems, liquid crystal formation, and the creation of novel organic materials. The presence of a trifluoromethyl group and an isopropylphenoxy moiety suggests that this compound could exhibit unique physical and chemical properties, making it a candidate for further exploration in materials science and organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves halogenated intermediates and the use of perfluorinated building blocks. For instance, perfluoro-4-isopropylpyridine has been utilized as a precursor for macrocyclic systems, which indicates that similar strategies could potentially be applied to synthesize the compound . Additionally, the metalation of trifluoromethoxy-substituted anilines is a key step for structural elaboration, suggesting that such methodologies might be relevant for the synthesis of "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by techniques such as X-ray crystallography, which could also be employed to determine the precise structure of "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" . The presence of a trifluoromethyl group is known to influence the molecular geometry and electronic distribution, which would be an important aspect of the molecular structure analysis .

Chemical Reactions Analysis

Compounds with trifluoromethyl groups are known to undergo various chemical reactions, including metalation and subsequent electrophilic trapping . The reactivity of the trifluoromethyl group can lead to the formation of isoxazoles and triazines, as demonstrated by reactions with dianions derived from oximes . These reactions highlight the potential for "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" to participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as liquid crystalline behavior, have been extensively studied. For example, derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl or trifluoromethoxy end groups exhibit stable smectic phases, which suggests that "4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline" might also display mesogenic properties . The influence of the trifluoromethyl group on liquid crystalline properties has been a subject of interest, indicating that this functional group could impart significant effects on the physical properties of the compound .

Scientific Research Applications

Liquid Crystalline Properties

- 4-Octyloxy-N-(4-substituted benzylidene) aniline derivatives , which are closely related to 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline, have been synthesized and studied for their liquid crystalline properties. These compounds exhibit stable smectic B and A phases, with the trifluoromethyl and trifluoromethoxy derivatives showing distinct phase behaviors. The study of their liquid crystalline properties involves determining phase transition entropies, microscopic textures, smectic layer spacings, orientational order parameters, and molecular dipole moments (Miyajima et al., 1995).

Polymer Synthesis and Applications

- Synthesis of novel polymers based on a related aniline compound demonstrates the potential of these materials in applications like dye-sensitized solar cells. The study elaborates on the electrochemical synthesis of polymers in aqueous solution and their use as efficient counter electrodes, highlighting an energy conversion efficiency greater than that achieved with traditional platinum electrodes (Shahhosseini et al., 2016).

Dendrimer Synthesis

- Research on melamine-based dendrimers incorporating 4-(n-octyloxy)aniline offers insights into the synthesis, structure, and supramolecular behavior of new dendritic melamines. These compounds are significant for understanding the self-assembly and self-organization of dendrimers in solution and solid state (Morar et al., 2018).

Electrochemical Functionalization

- Studies on trifluoromethoxy-substituted anilines have explored metalation as a key step for structural elaboration. The process involves hydrogen/lithium permutation and is significant for the synthesis of various functionalized anilines and their application in organic synthesis (Leroux et al., 2003).

Novel Synthon Applications

- The study on anionically activated trifluoromethyl groups as novel synthons for isoxazoles and 1,3,5-triazines showcases the versatility of trifluoromethyl-substituted anilines in synthesizing diverse organic compounds. This research contributes to the growing field of activated trifluoromethyl group chemistry (Strekowski et al., 1995).

Future Directions

properties

IUPAC Name |

4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)11-3-5-12(6-4-11)21-13-7-8-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJNETJUIRUBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

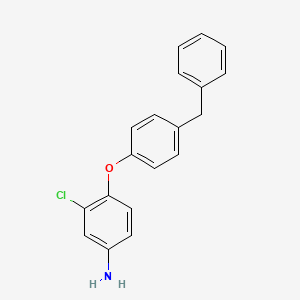

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)